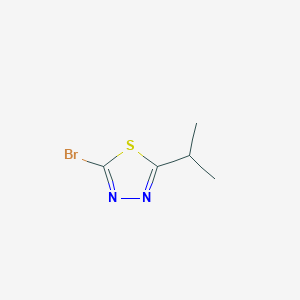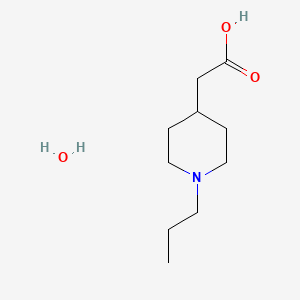
3-Amino-6-methoxyindolin-2-one hydrochloride
Descripción general
Descripción
3-Amino-6-methoxyindolin-2-one hydrochloride (3-AMIO-HCl) is an organic compound and a member of the indolinone family of compounds. It is a white, crystalline solid with a melting point of 223-225°C. 3-AMIO-HCl has been widely studied in the scientific community due to its diverse range of applications. It has been used as a reagent in the synthesis of various pharmaceuticals and other organic compounds, as a catalyst in organic reactions, and as a biological probe in scientific research.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study by Zhi et al. (2005) focused on synthesizing various 3-substituted-6-(3-ethyl-4-methylanilino)uracils and testing their antibacterial activity. These compounds showed potent inhibition of bacterial DNA polymerase IIIC and growth of Gram-positive bacteria, indicating potential applications in antibacterial therapies (Zhi et al., 2005).
Chemical Synthesis Methods
- Claisen Ortho-amide Rearrangement : Kawasaki et al. (1990) reported a new method to synthesize 4-(2-aminoethyl)indoles via Claisen ortho-amide rearrangement of 3-hydroxy-2-methoxyindolines. This synthesis method has implications for the development of new compounds and derivatives (Kawasaki et al., 1990).
Electrochemistry and Catalysis
- Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes to synthesize 3-methoxyindolines. This method represents an environmentally benign approach and demonstrates the utility of 3-methoxyindolines in organic synthesis (Liang et al., 2016).
Tubulin Polymerization Inhibition
- Methoxy-substituted 3-formyl-2-phenylindoles : A study by Gastpar et al. (1998) explored derivatives of 2-phenylindole, such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for their ability to inhibit tubulin polymerization. This could have implications in developing new cytostatics (Gastpar et al., 1998).
Cytotoxic Activity
- Synthesis and Cytotoxic Activity of Quinolin-4(1H)-ones : Kadrić et al. (2014) conducted research on 3-hydroxyquinolin-4(1H)-one derivatives, examining their cytotoxic activity against various cancer cell lines. This study contributes to the understanding of the therapeutic potential of these compounds in cancer treatment (Kadrić et al., 2014).
Chemical Sensing
- Isatin Appended Rhodamine Scaffold : Dhara et al. (2014) developed a 5-methoxy isatin-appended rhodamine dye as a chemosensor for Al3+ ions. This research highlights the application of 3-Amino-6-methoxyindolin-2-one hydrochloride derivatives in chemical sensing (Dhara et al., 2014).
Synthesis of Intermediate Compounds
- Synthesis of Important Intermediate of PD128907 : Jin (2006) reported the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate for dopamine D3 receptor selective agonist PD128907 (Jin, 2006).
Propiedades
IUPAC Name |
3-amino-6-methoxy-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-5-2-3-6-7(4-5)11-9(12)8(6)10;/h2-4,8H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYQJXWGRFYOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)


![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)




